molecular formula C4H7N3 B1278141 (1h-Pyrazol-3-yl)methanamine CAS No. 37599-58-9

(1h-Pyrazol-3-yl)methanamine

Cat. No.: B1278141
CAS No.: 37599-58-9
M. Wt: 97.12 g/mol
InChI Key: IYSPNYLFKSTATA-UHFFFAOYSA-N
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Description

(1H-Pyrazol-3-yl)methanamine is a heterocyclic organic compound with the molecular formula C4H7N3 It is characterized by a pyrazole ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-3-yl)methanamine typically involves the reaction of pyrazole with formaldehyde and ammonia. The process can be summarized as follows:

    Formation of Pyrazole: Pyrazole is synthesized through the cyclization of hydrazine with 1,3-dicarbonyl compounds.

    Aminomethylation: The pyrazole is then reacted with formaldehyde and ammonia under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Amine derivatives with altered functional groups.

    Substitution: Substituted pyrazole compounds with different alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that pyrazole derivatives, including (1H-Pyrazol-3-yl)methanamine, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures could inhibit the growth of various bacteria such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL . The presence of the pyrazole ring is crucial for this activity, as it enhances the compound's interaction with biological targets.

Enzyme Inhibition
this compound has been evaluated for its inhibitory potential against specific enzymes, such as phosphoinositide 3-kinase gamma (PI3Kγ). A series of derivatives were synthesized and tested, showing moderate to good levels of inhibition against PI3Kγ isozymes, with some compounds achieving up to 73% inhibition . This suggests its potential as a lead compound for developing anti-cancer drugs.

Compound% Inhibition against PI3Kγ
10151%
10265%
10873%

Agricultural Applications

Ethylene-Like Activity
In agricultural research, this compound derivatives have been explored for their ethylene-like effects on plant growth. A synthetic derivative was found to induce the triple response in Arabidopsis seedlings, suggesting potential applications in plant growth regulation and crop yield enhancement . This discovery highlights the compound's versatility beyond traditional medicinal uses.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves several methods, including the reaction of hydrazine derivatives with carbonyl compounds. Various modifications can be made to enhance biological activity through structure-activity relationship (SAR) studies. For instance, introducing polar substituents has been shown to increase enzyme inhibition efficiency .

Synthesis Methods Overview

MethodDescriptionYield
Knorr ReactionInvolves cyclization of hydrazine with diketones70–95%
Condensation ReactionsForms pyrazole derivatives from aldehydes and hydrazinesHigh yield

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against multiple strains. The study concluded that modifications on the pyrazole ring significantly affected the antimicrobial activity, making it a promising scaffold for developing new antibiotics .

Case Study 2: Cancer Research
Inhibitory assays against PI3Kγ revealed that certain derivatives of this compound could serve as potential anti-cancer agents. The binding modes were analyzed using molecular docking studies, indicating strong interactions with the active site of the enzyme .

Mechanism of Action

The mechanism of action of (1H-Pyrazol-3-yl)methanamine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

  • 1H-Pyrazole-3-methanamine
  • 1-Methyl-1H-pyrazol-3-yl)methanamine
  • 3-(Aminomethyl)pyrazole

Comparison: (1H-Pyrazol-3-yl)methanamine is unique due to its specific structure, which allows for versatile chemical reactions and potential applications. Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound in various research fields.

Biological Activity

(1H-Pyrazol-3-yl)methanamine is a compound that belongs to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notable examples of approved pyrazole-containing drugs include celecoxib and phenylbutazone, which highlight the therapeutic potential of this class of compounds .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases .

Anticancer Activity

The compound has been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain pyrazole derivatives have been reported to target specific pathways involved in tumor growth and metastasis .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound may influence enzyme activities and receptor interactions, leading to altered cellular functions. For example:

  • Enzyme Inhibition : Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins .
  • Receptor Modulation : The compound may also act as a modulator of specific receptors involved in pain and inflammation pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring can significantly impact its pharmacological profile. A comparison of several derivatives is presented in the following table:

Compound NameStructural FeaturesBiological Activity
This compoundBasic amine group on pyrazoleAntimicrobial, anticancer
4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamineIodine substitutionEnhanced antimicrobial activity
5-Cyclopropyl-1H-pyrazol-3-yl)methanamineCyclopropyl groupPotentially increased bioactivity

This table illustrates how modifications to the core structure can lead to variations in biological activity, emphasizing the importance of targeted synthesis in drug development.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in PubMed demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating multidrug-resistant infections .
  • Anticancer Research : Another investigation focused on the anticancer properties of pyrazole derivatives indicated that certain compounds could induce apoptosis in human cancer cell lines, providing a basis for further preclinical studies .
  • Enzyme Interaction Studies : Research examining the interaction between this compound and COX enzymes revealed significant inhibitory effects, correlating with reduced inflammatory responses in vivo .

Properties

IUPAC Name

1H-pyrazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPNYLFKSTATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428080
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37599-58-9
Record name 1-(1H-Pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazol-3-ylmethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do (1H-Pyrazol-3-yl)methanamine derivatives interact with their target and what are the downstream effects?

A1: While the provided abstracts don't explicitly describe the binding mechanism, they highlight that substituted (1H-Pyrazol-3-yl)methanamines act as type II calcimimetics. [] This suggests they bind to the calcium-sensing receptor (CaSR), mimicking the effects of calcium. This binding ultimately leads to the inhibition of parathyroid hormone (PTH) secretion, offering a potential therapeutic strategy for secondary hyperparathyroidism. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of (1H-Pyrazol-3-yl)methanamines and how structural modifications affect their potency as calcimimetics?

A2: The research indicates that introducing a pyrazole ring significantly influences the activity of these compounds. [] Specifically, a study focusing on ring-constrained analogs of a known calcimimetic, R-568, found that incorporating a pyrazole ring led to the development of compound 15, exhibiting promising efficacy in a rat model. [] This highlights the importance of the pyrazole moiety and its specific substitution pattern for potent calcimimetic activity. Further exploration of various substituents on the pyrazole and methanamine moieties could unveil a more detailed SAR profile, guiding the development of even more potent and selective calcimimetics.

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